3,6-Dibromo-2-cyclopropylpyridine

Descripción general

Descripción

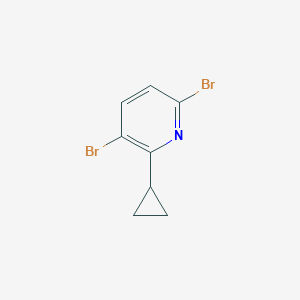

3,6-Dibromo-2-cyclopropylpyridine is a chemical compound with the molecular formula C8H7Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a cyclopropyl group at the 2nd position on the pyridine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-cyclopropylpyridine typically involves the bromination of 2-cyclopropylpyridine. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dibromo-2-cyclopropylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3,6-dibromo-2-cyclopropylpyridine typically involves the bromination of 2-cyclopropylpyridine derivatives. The compound can be synthesized through several methods, including:

- Bromination Reactions : Utilizing bromine or brominating agents in the presence of solvents like dichloromethane to achieve selective bromination at the 3 and 6 positions of the pyridine ring.

- Cyclization Reactions : Involving cyclopropyl moieties which enhance the compound's reactivity and stability.

The resulting compound exhibits unique chemical properties due to the presence of both bromine atoms and the cyclopropyl group, which can influence its reactivity and interaction with biological targets.

Antidepressant Activity

Recent studies have highlighted the potential of compounds similar to this compound as partial agonists at nicotinic acetylcholine receptors (nAChRs). These compounds have shown promise in developing novel antidepressants by modulating neurotransmitter systems involved in mood regulation. For instance, a related study demonstrated that derivatives with cyclopropyl side chains exhibited enhanced binding affinities and selectivity for specific nAChR subtypes, suggesting their potential as therapeutic agents for depression .

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective properties , particularly against neurodegenerative diseases like Alzheimer's and Parkinson's. The cyclopropyl moiety is believed to enhance the compound's ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells by stabilizing mitochondrial function and preventing apoptosis.

Agricultural Applications

This compound is also explored for its potential use in agricultural chemicals . Its structural features may contribute to developing novel pesticides or herbicides that target specific biochemical pathways in pests while minimizing environmental impact. The compound's effectiveness in inhibiting enzyme activity related to plant growth regulation could be a focal point for future research in agrochemicals .

Pharmacological Studies

A systematic investigation into related compounds has revealed that those containing the cyclopropyl group demonstrate favorable pharmacokinetic profiles, including enhanced absorption and metabolic stability. These studies emphasize the importance of structure-activity relationships (SAR) in optimizing lead compounds for drug development .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profiles of new compounds. Preliminary studies on the toxicity of this compound indicate low toxicity levels in vitro, making it a candidate for further development as a therapeutic agent .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3,6-Dibromo-2-cyclopropylpyridine involves its interaction with specific molecular targets. The bromine atoms and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dibromo-3-cyclopropylpyridine: Similar structure but with different bromine positions.

3,5-Dibromo-2-cyclopropylpyridine: Another isomer with bromine atoms at different positions.

Uniqueness

3,6-Dibromo-2-cyclopropylpyridine is unique due to the specific positioning of the bromine atoms and the cyclopropyl group, which can result in distinct chemical reactivity and biological activity compared to its isomers .

Actividad Biológica

3,6-Dibromo-2-cyclopropylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyridine ring structure with bromine substitutions at the 3 and 6 positions and a cyclopropyl group at the 2 position. This configuration influences its interaction with various biological targets.

Chemical Formula

- Molecular Formula : C8H8Br2N

- Molecular Weight : 292.97 g/mol

Research indicates that this compound acts primarily as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial for its antidepressant-like effects as demonstrated in various animal models. The compound's binding affinity for nAChRs is influenced by the presence of the cyclopropyl moiety, which enhances selectivity and potency compared to other similar compounds.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit significant antidepressant-like effects in forced swim tests in mice, suggesting that this compound may also possess similar properties .

- Selectivity for nAChRs : The compound demonstrates a favorable selectivity profile for α4β2-nAChRs over ganglionic α3β4*-nAChRs, which are associated with adverse side effects .

- Potential Anti-Cancer Activity : Preliminary data suggests that derivatives of this compound may inhibit Raf kinases, which are implicated in various cancers. Inhibiting these pathways could provide therapeutic benefits in treating malignancies associated with aberrant cell proliferation .

Study 1: Antidepressant-Like Effects

In a systematic investigation of related compounds, this compound was evaluated for its antidepressant-like effects using the mouse forced swim test. The results indicated significant reductions in immobility time, suggesting an anxiolytic effect consistent with nAChR modulation .

Study 2: Structure-Activity Relationship (SAR)

A study focusing on the SAR of pyridine derivatives revealed that modifications to the cyclopropyl group significantly impacted the binding affinity and selectivity for nAChRs. Compounds with optimal side chains demonstrated enhanced pharmacological profiles, indicating that further structural modifications could yield even more potent antidepressants .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

3,6-dibromo-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2N/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCUKNDSZDBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.